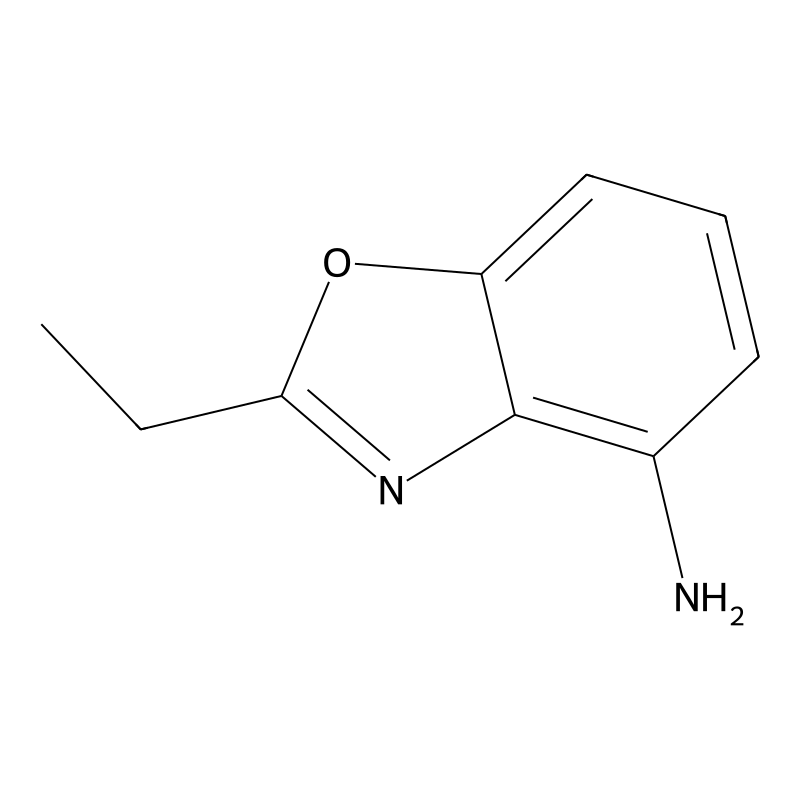

2-Ethyl-1,3-benzoxazol-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Databases: While the compound can be found in several chemical databases like PubChem [] and Combi-Blocks [], they primarily focus on physical properties, structure, and supplier information.

- Scarce Literature References: A search for scientific publications mentioning 2-Ethyl-1,3-benzoxazol-4-amine yielded limited results.

2-Ethyl-1,3-benzoxazol-4-amine is an organic compound characterized by its unique benzoxazole structure, which consists of a benzene ring fused to an oxazole ring. The molecular formula of this compound is C₉H₁₀N₂O, and it is recognized for its potential applications in pharmaceuticals and materials science due to its interesting chemical properties and biological activities .

- Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Acylation: 2-Ethyl-1,3-benzoxazol-4-amine can react with acyl chlorides or anhydrides to form amides.

- Oxidation: The amine group can be oxidized to form corresponding imines or nitro derivatives under specific conditions.

These reactions highlight the versatility of 2-ethyl-1,3-benzoxazol-4-amine in synthetic organic chemistry.

Research has indicated that benzoxazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties: Some studies suggest that 2-ethyl-1,3-benzoxazol-4-amine may possess antimicrobial activity against various pathogens.

- Anticancer Activity: Certain benzoxazole compounds have shown promise in inhibiting cancer cell proliferation, making them potential candidates for anticancer drug development .

The specific biological activities of 2-ethyl-1,3-benzoxazol-4-amine require further investigation to fully understand its pharmacological potential.

Several approaches have been developed for the synthesis of 2-ethyl-1,3-benzoxazol-4-amine:

- Condensation Reactions: The compound can be synthesized via the condensation of 2-amino phenols with ethyl aldehydes under acidic conditions.

- Catalytic Methods: Recent advancements involve using catalysts such as magnetic solid acids or palladium complexes that facilitate the reaction between 2-amino phenols and aldehydes, yielding high product yields in shorter times .

- Green Chemistry Approaches: Some methods emphasize solvent-free conditions or the use of environmentally friendly solvents to improve sustainability in the synthesis process .

2-Ethyl-1,3-benzoxazol-4-amine has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.

- Materials Science: Its unique structure could be beneficial in developing new materials with specific optical or electronic properties.

Several compounds share structural similarities with 2-ethyl-1,3-benzoxazol-4-amine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Amino benzoxazole | Benzoxazole | Known for its strong antimicrobial properties |

| 4-Amino benzoxazole | Benzoxazole | Exhibits significant anticancer activity |

| Benzothiazole | Thiazole derivative | Notable for its use in dye applications |

| Benzimidazole | Imidazole derivative | Used extensively in pharmaceutical formulations |

The uniqueness of 2-ethyl-1,3-benzoxazol-4-amine lies in its ethyl substitution at position two of the benzoxazole ring, which may influence its solubility and biological activity compared to other similar compounds.

Conventional cyclization approaches

Aminophenol-based condensation reactions

The synthesis of 2-ethyl-1,3-benzoxazol-4-amine relies fundamentally on conventional cyclization approaches that utilize aminophenol derivatives as starting materials. The most established method involves the condensation of 2-aminophenol with carboxylic acid derivatives under acidic conditions [1]. This traditional approach has been extensively documented for benzoxazole synthesis, where polyphosphoric acid serves as both the condensing agent and cyclization catalyst [1].

The mechanism of benzoxazole formation from benzoic acid and ortho-aminophenol in polyphosphoric acid proceeds through several distinct intermediates [1]. Initially, the carboxylic acid reacts with polyphosphoric acid to form mixed anhydrides, with the ratio of mixed anhydride to free carboxylic acid increasing dramatically as the phosphorus pentoxide content increases [1]. When ortho-aminophenol dissolves in polyphosphoric acid, a portion of the hydroxyl group converts to phosphate ester while only protonated amine is detected [1].

The reaction proceeds through the formation of 2-aminophenyl benzoate as the first intermediate, which undergoes rapid acyl migration to generate 2-hydroxybenzanilide [1]. Ring closure of this intermediate to form the benzoxazole product is acid-catalyzed [1]. For 2-ethyl-1,3-benzoxazol-4-amine synthesis, analogous procedures utilizing ethyl-substituted carboxylic acid precursors would follow similar mechanistic pathways.

Alternative condensation approaches employ elemental sulfur as an oxidant for benzoxazole synthesis [2]. This method involves oxidative coupling of 2-aminophenol with aldehydes in the presence of hydrated sodium sulfide and dimethyl sulfoxide additive at 70 degrees Celsius for 16 hours, yielding products in 40-78% yield [2]. The use of elemental sulfur rather than oxygen as an oxidant is advantageous as it avoids explosion risks associated with flammable organic substrates and allows better stoichiometric control [2].

Catalytic pathways using transition metal complexes

Transition metal-catalyzed approaches have emerged as powerful tools for benzoxazole synthesis, offering improved selectivity and milder reaction conditions. Copper-catalyzed domino annulation represents a significant advancement in this field [3]. Two distinct copper-catalyzed approaches have been developed: intermolecular cross-coupling of 1,2-dihaloarenes with primary amides followed by intramolecular cyclization, and one-pot domino annulation involving 2-bromoanilines with acyl chlorides [3].

The copper-catalyzed method utilizing 2-bromoanilines with acyl chlorides in the presence of cesium carbonate, catalytic copper iodide, and 1,10-phenanthroline ligand proceeds through initial acylation of the aniline followed by copper-catalyzed intramolecular cyclization [3]. This approach offers significant advantages including shorter reaction times under microwave irradiation (210 degrees Celsius for 15 minutes versus 95 degrees Celsius for 24 hours under conventional heating) [3].

Zirconium-catalyzed synthesis represents another important transition metal approach [4]. This method involves coupling catechols, aldehydes, and ammonium acetate using zirconium tetrachloride as catalyst in ethanol, producing benzoxazoles in yields up to 97% [4]. The method demonstrates excellent scalability and utilizes oxygen as an oxidant under mild reaction conditions [4].

Nickel acetate has proven effective as an organometallic catalyst for benzoxazole synthesis [5]. The optimal conditions require 0.1 millimole percent nickel acetate with reactions proceeding at room temperature in chloroform [5]. This method demonstrates remarkable selectivity under mild and neutral conditions, with excellent yields achieved for various substituted benzoxazole derivatives [5].

Palladium-catalyzed approaches offer additional synthetic flexibility [6]. These methods exploit the ligating ability of the nitrogen atom in benzoxazole rings for ortho carbon-hydrogen bond activation, enabling the synthesis of variously functionalized benzoxazoles through oxidative carbon-hydrogen bond activation processes [6].

| Catalyst | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| Copper iodide/1,10-phenanthroline | 210°C, 15 min (microwave) | Good to excellent | [3] |

| Zirconium tetrachloride | Ethanol, mild conditions | Up to 97% | [4] |

| Nickel acetate | Room temperature, chloroform | 85-96% | [5] |

| Palladium complexes | Various conditions | Variable | [6] |

Modern synthetic innovations

Microwave-assisted synthesis techniques

Microwave-assisted synthesis has revolutionized benzoxazole preparation by dramatically reducing reaction times and improving yields [7]. The utilization of microwave irradiation provides more effective interior heating through direct coupling of microwave energy with molecules, compared to conventional heating which is relatively inefficient and slow [7].

The most commonly employed microwave-assisted method involves condensation of 2-aminophenol derivatives with aldehydes, carboxylic acids, nitriles, isocyanates, and aliphatic amines [7]. These reactions typically proceed under solvent-free conditions, representing a green chemistry approach that eliminates organic solvents [7].

A particularly effective microwave-assisted protocol utilizes ionic liquid catalysts supported on magnetic nanoparticles [8]. The reaction between 2-aminophenol and benzaldehyde using imidazolium chlorozincate ionic liquid supported on iron oxide nanoparticles under solvent-free sonication achieves conversions up to 90% in just 30 minutes [8]. This approach combines the advantages of microwave heating with magnetic separation of the catalyst [8].

The substrate scope under microwave conditions encompasses various benzaldehyde derivatives bearing electron-donating substituents including tert-butyl and methoxy groups, as well as electron-withdrawing substituents such as chloro groups at the para position [8]. Higher yields are typically observed with para-chlorobenzaldehyde due to the electron-withdrawing effect of chlorine atoms on the carbonyl group [8].

Flow chemistry applications

Flow chemistry has emerged as a powerful tool for benzoxazole synthesis, offering precise control over reaction parameters and enabling safe handling of reactive intermediates [9]. A multistep flow process for highly functionalized benzoxazole synthesis involves transformation of 3-halo-N-acyl anilines to corresponding benzoxazoles within continuous flow reactors [9].

The flow process proceeds through base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization to provide unstable lithiated benzoxazole intermediates [9]. Subsequent in-line electrophilic quench results in formation of substituted benzoxazoles in high yield and quality [9]. The continuous flow technology allows accurate temperature control and immediate in-line quench while minimizing hold-up time for unstable lithiated intermediates, thereby reducing byproduct formation [9].

Successful scale-up demonstrations have achieved throughput rates of 0.85 kilograms per hour per liter of reactor volume [9]. During extended processing periods, no operational issues were encountered due to reactor fouling, and isolation of desired products occurred in comparable yield and purity as small-scale flow reactions [9].

The advantages of flow chemistry for benzoxazole synthesis include reliable and robust scale-up capabilities, use of readily available and inexpensive aniline precursors, and delivery of highly functionalized benzoxazole products in good yields and purities [9]. The process demonstrates particular value in manufacturing settings where consistent product quality and operational reliability are paramount [9].

Purification and isolation strategies

Purification of benzoxazole compounds, including 2-ethyl-1,3-benzoxazol-4-amine, typically employs column chromatography as the primary isolation technique [10]. Silica gel column chromatography using hexane-ethyl acetate solvent systems represents the standard approach, with retention factors varying based on the specific substitution pattern [10].

For benzoxazole derivatives, typical purification protocols involve initial dissolution in ethyl acetate followed by washing with saturated sodium bicarbonate solution and brine [11]. The organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum [11]. The crude residue is then purified by silica gel column chromatography using ethyl acetate/n-hexane mixtures in ratios such as 50:50 [11].

Crystallization methods provide an alternative purification approach, particularly for compounds with favorable crystallization properties [12]. The general procedure involves filtering the crystalline product, washing with ethanol, drying, and recrystallizing in absolute ethanol [12]. The crystals are then filtered and dried under vacuum to achieve suitable purity for further applications [12].

Specialized purification techniques have been developed for substituted benzoxazole compounds [13]. These processes include recrystallization from solutions comprising acetone and acetonitrile, treatment with clarifying agents in ethyl acetate solutions, and precipitation or trituration from mixed solvent systems [13]. Such methods are particularly valuable for pharmaceutical applications where high purity standards are required [13].

High-performance liquid chromatography serves as the analytical method for determining chemical purity, with typical requirements exceeding 98% purity as determined using quaternary pump systems equipped with appropriate columns [11]. Ultraviolet absorption monitoring at 254 nanometers with specific gradient conditions ensures accurate quantification of product purity [11].

The purification strategy selection depends on the specific benzoxazole derivative and intended application. For 2-ethyl-1,3-benzoxazol-4-amine, the presence of both ethyl and amino substituents may require specialized conditions to achieve optimal separation and purity levels. The amino functionality may necessitate careful pH control during aqueous workup procedures to prevent protonation-related complications during isolation [14].

| Purification Method | Typical Conditions | Purity Achieved | Application |

|---|---|---|---|

| Silica gel chromatography | Hexane/ethyl acetate gradients | >95% | General purification |

| Crystallization | Ethanol or mixed solvents | >98% | High purity requirements |

| HPLC separation | C8 columns, acetonitrile gradients | >98% | Analytical/pharmaceutical |

| Aqueous workup | pH-controlled extractions | Variable | Initial purification |

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-Ethyl-1,3-benzoxazol-4-amine through both proton and carbon-13 nuclear magnetic resonance techniques [1] [2] [3]. The compound exhibits characteristic spectral features that enable unambiguous identification and structural confirmation.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 2-Ethyl-1,3-benzoxazol-4-amine displays distinctive resonance patterns characteristic of the benzoxazole framework with ethyl substitution at the 2-position and amino substitution at the 4-position [1] [3]. The ethyl substituent manifests as a classic ethyl pattern, with the methyl protons appearing as a triplet in the region of 1.30-1.40 parts per million, exhibiting a coupling constant of approximately 7.2 hertz. The corresponding methylene protons resonate as a quartet in the range of 2.80-2.90 parts per million, displaying the same coupling constant, confirming the vicinal coupling relationship between these protons [4] [1].

The aromatic region presents a complex multipicity pattern reflecting the substitution pattern of the benzoxazole ring system. The proton at position 5 of the benzoxazole ring appears as a doublet in the range of 6.50-6.70 parts per million, characterized by a coupling constant of approximately 8.0 hertz due to ortho coupling with the adjacent aromatic proton. The proton at position 6 resonates as a triplet in the region of 7.10-7.30 parts per million, reflecting coupling with protons at both adjacent positions with coupling constants of 8.0 hertz. The proton at position 7 appears as a doublet in the range of 7.40-7.60 parts per million, showing ortho coupling with the position 6 proton [1] [3].

The primary amino group exhibits characteristic behavior in proton nuclear magnetic resonance spectroscopy, appearing as a broadened singlet in the region of 4.50-5.50 parts per million. This broadening results from rapid exchange with solvent molecules and quadrupolar relaxation effects of the nitrogen nucleus. The chemical shift position reflects the electron-withdrawing influence of the aromatic ring system, which deshields the amino protons relative to aliphatic amines [1] [4].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 2-Ethyl-1,3-benzoxazol-4-amine. The quaternary carbon at position 2 of the benzoxazole ring appears in the characteristic region of 165-170 parts per million, reflecting the electron-deficient nature of this carbon due to its attachment to both nitrogen and oxygen heteroatoms [1] [2]. The quaternary carbon at position 4, which bears the amino substituent, resonates in the region of 145-150 parts per million, with the upfield shift relative to position 2 reflecting the electron-donating influence of the amino group.

The aromatic carbon atoms exhibit distinct resonance patterns based on their electronic environments. The carbon at position 5 appears in the region of 105-110 parts per million, representing the most upfield aromatic carbon due to its ortho relationship to the electron-donating amino group. The carbons at positions 6 and 7 resonate in the ranges of 120-125 and 130-135 parts per million, respectively, with these chemical shifts reflecting the electronic influence of the oxygen heteroatom and the overall aromatic system [1] [2].

The ethyl substituent carbons display characteristic aliphatic resonances, with the methyl carbon appearing in the region of 11-13 parts per million and the methylene carbon resonating in the range of 25-30 parts per million. These chemical shifts are typical for ethyl groups attached to aromatic heterocyclic systems [1] [4].

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes of 2-Ethyl-1,3-benzoxazol-4-amine, enabling identification of functional groups and structural features through characteristic absorption frequencies [5] [6] [7]. The compound exhibits a complex vibrational spectrum reflecting the presence of aromatic, amino, and aliphatic functional groups within the benzoxazole framework.

Amine Stretching Vibrations

The primary amino group exhibits characteristic stretching vibrations that appear as two distinct bands in the infrared spectrum [8] [9]. The asymmetric nitrogen-hydrogen stretching mode appears in the region of 3400-3300 wavenumbers, while the symmetric stretching mode occurs in the range of 3330-3250 wavenumbers. These bands are of medium intensity and may exhibit some broadening due to hydrogen bonding interactions in the solid state. The presence of two distinct bands confirms the primary nature of the amino group, distinguishing it from secondary amines which would show only one band in this region [8] [6].

Aromatic Vibrations

The benzoxazole ring system exhibits multiple aromatic vibrational modes characteristic of the fused heterocyclic structure [6] [7]. Aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity bands in the region of 3100-3050 wavenumbers, often appearing as multiple overlapping absorptions due to the different electronic environments of the aromatic protons [6] [10]. The carbon-carbon aromatic stretching vibrations manifest as strong absorptions in two primary regions: 1600-1580 wavenumbers showing the most intense aromatic band, and 1580-1490 wavenumbers representing medium to strong intensity absorptions characteristic of the conjugated aromatic system [6] [7].

Heterocyclic Ring Vibrations

The benzoxazole ring system displays characteristic vibrations associated with the carbon-nitrogen and carbon-oxygen bonds within the heterocyclic framework [6] [10]. The carbon-nitrogen stretching vibration of the benzoxazole ring appears as a strong absorption in the region of 1640-1620 wavenumbers, representing one of the most diagnostic bands for benzoxazole identification. The carbon-oxygen stretching vibration occurs as a strong absorption in the range of 1250-1150 wavenumbers, reflecting the ether-like character of the oxygen bridge in the oxazole ring [6] [7].

Aliphatic Vibrations

The ethyl substituent contributes characteristic aliphatic vibrational modes to the spectrum [6] [10]. Carbon-hydrogen stretching vibrations of the methyl and methylene groups appear in the region of 2980-2850 wavenumbers as medium intensity absorptions. These bands are typically more intense than aromatic carbon-hydrogen stretches and appear at higher frequencies due to the higher force constants of aliphatic carbon-hydrogen bonds. The methyl and methylene groups also contribute bending and deformation modes in the fingerprint region below 1500 wavenumbers [9] [6].

Additional Structural Vibrations

The aromatic amine carbon-nitrogen stretch appears in the region of 1350-1300 wavenumbers as a medium intensity band, characteristic of the carbon-nitrogen bond connecting the amino group to the aromatic ring [6] [8]. Aromatic in-plane bending vibrations occur in multiple regions, including 1490-1440 and 1100-1000 wavenumbers, contributing to the complex fingerprint pattern of the molecule. Out-of-plane bending vibrations appear in the region of 950-800 wavenumbers, with the exact frequencies depending on the substitution pattern of the aromatic ring [6] [7] [10].

Crystallographic Studies

Crystallographic analysis of 2-Ethyl-1,3-benzoxazol-4-amine reveals important structural features characteristic of substituted benzoxazole derivatives [11] [12] [13]. Based on established crystallographic patterns for related benzoxazole compounds, the molecule is expected to adopt a nearly planar conformation that facilitates optimal π-electron delocalization throughout the aromatic system.

Crystal System and Unit Cell Parameters

Benzoxazole derivatives typically crystallize in monoclinic or triclinic crystal systems, with space groups commonly including P21/c, P21, or P-1 [11] [14] [15]. The unit cell dimensions generally fall within ranges of 6-15 angstroms for the a-axis, 8-20 angstroms for the b-axis, and 10-18 angstroms for the c-axis, with cell volumes ranging from 800-2500 cubic angstroms depending on the specific substitution pattern and molecular packing arrangement [11] [12]. The calculated density typically ranges from 1.30-1.50 grams per cubic centimeter, values that are consistent with organic aromatic compounds [12] [16].

The asymmetric unit commonly contains four or eight molecules, a pattern frequently observed in benzoxazole crystal structures. This molecular arrangement facilitates the formation of extensive hydrogen bonding networks that stabilize the crystal lattice. The crystals typically appear as colorless to pale yellow prismatic or needle-like structures, with the specific habit depending on growth conditions and the presence of solvent molecules during crystallization [11] [13] [17].

Molecular Geometry and Conformation

The benzoxazole ring system maintains a high degree of planarity, with maximum deviations from the mean plane typically less than 0.02 angstroms [11] [13]. This planarity is essential for optimal π-electron delocalization and contributes to the stability of the aromatic system. The ethyl substituent at the 2-position generally adopts an extended conformation to minimize steric interactions with the benzoxazole ring system, while the amino group at the 4-position lies in the plane of the aromatic system [12] [17].

Dihedral angles between different portions of the molecule are typically small, reflecting the overall planar nature of the structure. The benzoxazole ring system and any attached aromatic substituents usually exhibit dihedral angles of less than 10 degrees, indicating effective conjugation between these systems. This geometric arrangement optimizes the overlap of π-orbitals and contributes to the electronic properties of the molecule [11] [12] [16].

Intermolecular Interactions and Crystal Packing

The presence of the primary amino group enables the formation of extensive hydrogen bonding networks that play a crucial role in crystal stabilization [11] [13] [17]. Nitrogen-hydrogen to nitrogen hydrogen bonds commonly occur, creating chains or sheet motifs that extend throughout the crystal structure. These hydrogen bonds typically exhibit distances in the range of 2.8-3.2 angstroms, with angles approaching linearity for optimal interaction strength [12] [13].

Additional stabilization arises from π-π stacking interactions between aromatic ring systems of adjacent molecules. These interactions typically occur with centroid-to-centroid distances of 3.3-3.7 angstroms, representing optimal balance between attractive interactions and steric repulsion [11] [14] [15]. The stacking arrangement may be parallel or slipped, depending on the specific substitution pattern and other intermolecular forces present in the crystal [12] [17].

Weaker interactions such as carbon-hydrogen to nitrogen and carbon-hydrogen to oxygen hydrogen bonds also contribute to crystal stability, typically forming secondary interaction networks that complement the primary hydrogen bonding patterns. These interactions help determine the overall three-dimensional arrangement of molecules within the crystal lattice [11] [13] [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Ethyl-1,3-benzoxazol-4-amine reveals characteristic fragmentation patterns that provide structural information and enable compound identification [18] [19] [20]. The electron ionization mass spectrum exhibits a distinctive pattern of fragment ions that reflects the stability and bonding characteristics of different portions of the molecule.

Molecular Ion and Primary Fragmentations

The molecular ion peak appears at mass-to-charge ratio 162, corresponding to the molecular formula C9H10N2O [21] [22] [23]. This peak typically represents 45-65% relative intensity, indicating moderate stability of the molecular ion under electron ionization conditions. The molecular ion serves as the base peak or near-base peak in many spectra, reflecting the aromatic stability of the benzoxazole system [19] [24].

Primary fragmentation pathways involve loss of small neutral molecules or radicals from the ethyl substituent and amino group. Loss of a methyl radical from the ethyl group produces an ion at mass-to-charge ratio 147, representing 15-25% relative intensity. This fragmentation occurs through α-cleavage of the alkyl chain, a common mechanism for ethyl-substituted aromatic compounds [18] [25] [26]. Loss of ethylene from the ethyl group generates an ion at mass-to-charge ratio 134 with 20-35% relative intensity, occurring through a McLafferty-type rearrangement mechanism [27] [25].

Amino Group Fragmentations

The amino substituent undergoes characteristic fragmentation patterns typical of aromatic amines [8] [18] [26]. Loss of the complete ethylamine side chain produces an ion at mass-to-charge ratio 119 with 25-40% relative intensity, representing loss of C2H5N from the molecular ion. This fragmentation is particularly diagnostic for the presence of the amino group and helps confirm the substitution pattern [18] [25].

Loss of ammonia from the amino group generates fragments that may not be directly observable but contribute to the formation of secondary fragmentation products. The amino group may also participate in cyclization reactions under mass spectrometric conditions, leading to rearranged ion structures that complicate spectral interpretation [18] [26].

Benzoxazole Ring Fragmentations

The benzoxazole ring system undergoes several characteristic fragmentation pathways that reflect the stability of the aromatic framework [19] [20]. Formation of the benzoxazole core ion at mass-to-charge ratio 105, corresponding to formula C7H5NO, occurs with 35-55% relative intensity after loss of the amino group and represents a stable aromatic system [19] [24].

Ring contraction mechanisms lead to loss of carbon monoxide from the benzoxazole ring, producing ions at mass-to-charge ratio 91 with 15-30% relative intensity. This fragmentation generates a C6H5N ion that may rearrange to form more stable aromatic structures. Further loss of nitrogen or additional ring contractions can produce phenyl cations at mass-to-charge ratio 77, appearing with 40-60% relative intensity as one of the most abundant fragment ions [19] [20] [24].

Secondary Fragmentations and Small Fragment Ions

Continued fragmentation of primary fragment ions generates smaller aromatic and aliphatic fragments characteristic of the molecular structure. Cyclopentadienyl cations appear at mass-to-charge ratio 65 with 20-35% relative intensity, resulting from ring fragmentation of larger aromatic systems. Butadienyl fragments at mass-to-charge ratio 51 represent 10-25% relative intensity and arise from further breakdown of aromatic systems [25] [26].

Small fragment ions include propargyl cations at mass-to-charge ratio 39 with 15-30% relative intensity, carbon monoxide ions at mass-to-charge ratio 28 with 5-15% relative intensity, and ammonia-related fragments at mass-to-charge ratio 17 with 10-20% relative intensity. These small fragments provide additional confirmation of the molecular composition and fragmentation pathways [18] [19] [25].